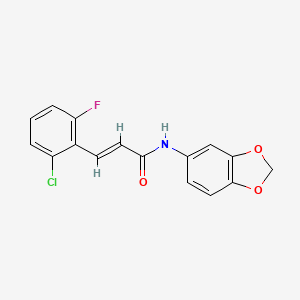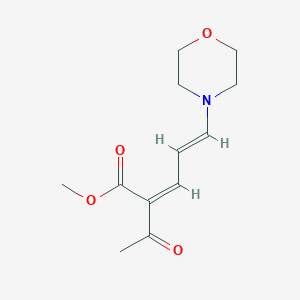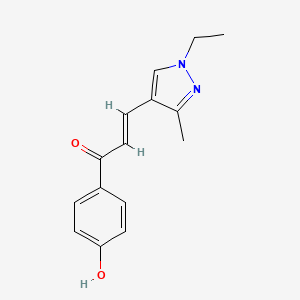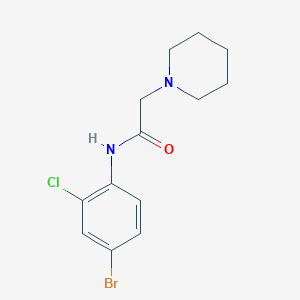
N-1,3-benzodioxol-5-yl-3-(2-chloro-6-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-3-(2-chloro-6-fluorophenyl)acrylamide, also known as BF-5m, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of amides and has been synthesized using various methods.
作用機序
N-1,3-benzodioxol-5-yl-3-(2-chloro-6-fluorophenyl)acrylamide exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells. This compound also induces apoptosis, a programmed cell death, in cancer cells. In addition, this compound has been shown to reduce inflammation and oxidative stress.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-3-(2-chloro-6-fluorophenyl)acrylamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using various methods. This compound is also soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which makes it easy to use in various assays. However, this compound has some limitations as well. It is not water-soluble and may require the use of organic solvents in experiments. In addition, this compound may have some toxicity at higher concentrations, which may limit its use in certain experiments.
将来の方向性
N-1,3-benzodioxol-5-yl-3-(2-chloro-6-fluorophenyl)acrylamide has shown promising results in various studies, and there are several future directions for its use in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Further research is also needed to understand the molecular mechanisms underlying the therapeutic effects of this compound.
Conclusion:
This compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties. This compound exerts its therapeutic effects through various mechanisms, including the inhibition of MMPs and NF-κB. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of new drugs and the study of its pharmacokinetics and pharmacodynamics.
合成法
The synthesis of N-1,3-benzodioxol-5-yl-3-(2-chloro-6-fluorophenyl)acrylamide has been achieved using various methods. One of the most common methods involves the reaction of 2-chloro-6-fluoroaniline with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then coupled with acryloyl chloride to obtain the final product, this compound.
科学的研究の応用
N-1,3-benzodioxol-5-yl-3-(2-chloro-6-fluorophenyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO3/c17-12-2-1-3-13(18)11(12)5-7-16(20)19-10-4-6-14-15(8-10)22-9-21-14/h1-8H,9H2,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTYAOSSVJPVCY-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5335758.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5335762.png)
![(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5335768.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5335784.png)
![6-[2-(4-methoxyphenyl)vinyl]phenanthridine](/img/structure/B5335798.png)
![ethyl 1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-3-piperidinecarboxylate](/img/structure/B5335808.png)


![N-(3-fluoro-4-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335826.png)

![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide hydrochloride](/img/structure/B5335834.png)


![6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5335849.png)
